2,5-Dichlorobenzyl bromide
Overview
Description
2,5-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 2,5-dichlorobenzyl bromide, typically react with nucleophiles, suggesting that the compound’s primary targets could be nucleophilic entities within a biological system .
Mode of Action
The mode of action of this compound involves a reaction mechanism known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, attacks the electrophilic carbon in the this compound molecule . This results in the replacement of the bromine atom with the nucleophile .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution suggests that it could potentially interfere with biochemical pathways involving molecules with nucleophilic characteristics .
Preparation Methods
2,5-Dichlorobenzyl bromide can be synthesized through the bromination of 2,5-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator or under photochemical conditions. The process can be carried out in a continuous flow system to optimize efficiency and yield . Industrial production methods often involve the use of bromine radicals generated thermally or photochemically .
Chemical Reactions Analysis
2,5-Dichlorobenzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Elimination Reactions: It can undergo elimination to form alkenes, although this is less common compared to substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
2,5-Dichlorobenzyl bromide can be compared with other benzyl bromide derivatives, such as:
2,4-Dichlorobenzyl bromide: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorobenzyl bromide: Chlorine atoms are at the 2 and 6 positions, which can lead to different reactivity and applications.
Benzyl bromide: The parent compound without any chlorine substitutions, which is less reactive compared to its chlorinated derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products it can form.
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDOPTUDWJHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393027 | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85482-13-9 | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.